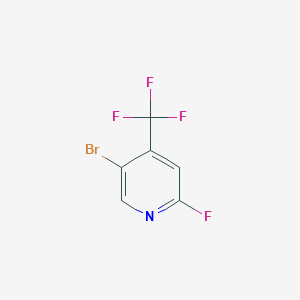

5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are widely used in the agrochemical and pharmaceutical industries . They are known for their unique physicochemical properties, which are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .

Synthesis Analysis

The synthesis of TFMP derivatives is a significant area of research. Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand . Various methods of synthesizing 2,3,5-DCTF have been reported .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine can be represented as C6H3BrF3N . The unique physicochemical properties of this compound are thought to be derived from the unique characteristics of the fluorine atom and the pyridine moiety .Chemical Reactions Analysis

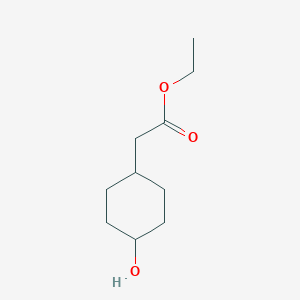

5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine can undergo various chemical reactions. For instance, it can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Wissenschaftliche Forschungsanwendungen

Agrochemical Industry

5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine: is utilized as a key intermediate in the synthesis of various agrochemicals. The trifluoromethylpyridine (TFMP) derivatives, which include this compound, are primarily used for crop protection . The unique physicochemical properties imparted by the fluorine atoms make these derivatives highly effective against pests. The development of new agrochemicals often involves the incorporation of TFMP derivatives due to their robust biological activity and environmental stability.

Pharmaceutical Applications

In the pharmaceutical industry, TFMP derivatives, including 5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine , are incorporated into active pharmaceutical ingredients (APIs). These compounds have been found to exhibit a range of biological activities, making them valuable for drug development . The presence of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic profiles of these molecules, leading to enhanced efficacy and reduced toxicity.

Veterinary Medicine

The compound is also relevant in veterinary medicine, where it serves as an intermediate in the synthesis of veterinary drugs. The fluorinated pyridines, due to their enhanced biological activity, are used to develop treatments for various animal health issues .

Material Science

In material science, 5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine is explored for its potential use in the development of new materials. Its unique structure could contribute to the creation of novel polymers or coatings with specific desired properties, such as increased resistance to degradation or improved thermal stability .

Chemical Synthesis

This compound is a valuable building block in organic synthesis. It can be used to construct complex molecules for research purposes or for the development of new synthetic methodologies. Its reactivity allows for the introduction of fluorinated pyridine moieties into larger molecular frameworks, which is a common requirement in the synthesis of many organic compounds .

Industrial Uses

Industrially, 5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine finds applications as a reactant in various chemical processes. For instance, it can act as a catalytic ligand in certain palladium-catalyzed reactions, which are pivotal in the production of fine chemicals and pharmaceuticals .

Zukünftige Richtungen

The future directions of research on 5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine and other TFMP derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Wirkmechanismus

Target of Action

It’s known that pyridine derivatives often interact with various enzymes and receptors in the body .

Mode of Action

5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Biochemical Pathways

It’s known that pyridine derivatives can participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

The presence of fluorine atoms in the molecule could potentially influence its pharmacokinetic properties, as fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Result of Action

It’s known that pyridine derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine. For instance, the success of Suzuki–Miyaura coupling, a reaction in which this compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Eigenschaften

IUPAC Name |

5-bromo-2-fluoro-4-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHREIZCQVQVND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-[2-(tert-butylamino)-2-oxoethyl]-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-ethylprop-2-enamide](/img/structure/B2890493.png)

![2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2890496.png)

![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![Ethyl 2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2890505.png)

![2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2890508.png)

![2-(3-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2890515.png)